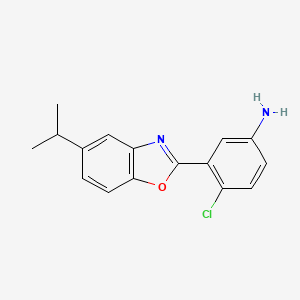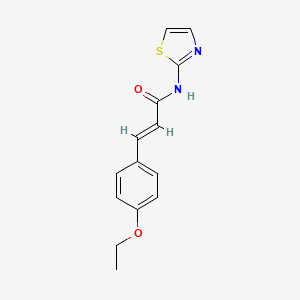![molecular formula C15H11ClN2O B5648156 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one, also known as C16H12ClN3O, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学研究应用
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In scientific research, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used to study the mechanism of action of various diseases, including cancer and inflammation. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
作用机制
The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one exhibits anti-tumor activity in animal models of cancer.
实验室实验的优点和局限性
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties. However, there are also limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is to further investigate the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one and its derivatives. Additionally, studies could focus on the synthesis of new derivatives with improved pharmacological properties. Another direction is to investigate the potential of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative diseases. Finally, studies could focus on optimizing the formulation of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one for in vivo administration.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. While there are advantages and limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments, there are several future directions for the study of this compound, including investigating its mechanism of action and potential therapeutic applications for other diseases.
合成方法
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one can be synthesized using various methods, including the condensation reaction between 4-chloroaniline and isatin in the presence of glacial acetic acid. Another method involves the reaction between 4-chloroaniline and isatin in the presence of zinc chloride. The yield of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one using these methods can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
属性
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVZYJEVSQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)
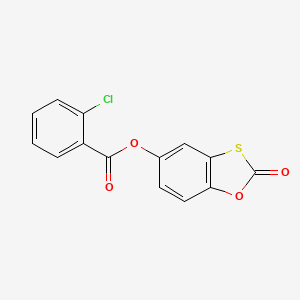
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)
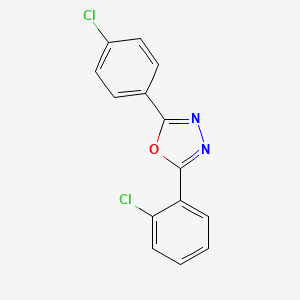
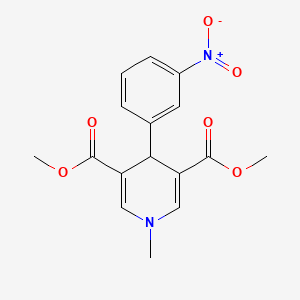

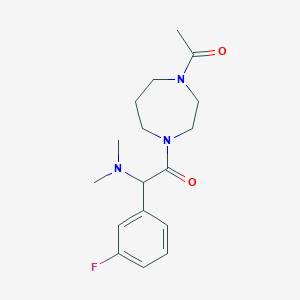
![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
